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Compound of Interest

Compound Name:

3-(4-(tert-

Butoxycarbonyl)piperazin-1-

yl)propanoic acid

Cat. No.: B2730576 Get Quote

An In-depth Technical Guide to the Characterization of 3-(4-(tert-Butoxycarbonyl)piperazin-1-
yl)propanoic Acid

Abstract
This technical guide provides a comprehensive framework for the characterization of 3-(4-(tert-
Butoxycarbonyl)piperazin-1-yl)propanoic acid, CAS Number 242459-97-8.[1][2][3] This

bifunctional molecule is a crucial building block in modern medicinal chemistry, frequently

employed as a linker in the development of complex pharmaceutical agents, including

Proteolysis Targeting Chimeras (PROTACs).[4] This document outlines its synthesis,

purification, and detailed analytical characterization using a suite of spectroscopic and

chromatographic techniques. The methodologies are presented with a focus on the underlying

scientific principles, ensuring that researchers, scientists, and drug development professionals

can confidently verify the identity, purity, and stability of this versatile compound.

Physicochemical Properties and Molecular
Structure
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is a white to off-white solid at room

temperature. The molecule incorporates a piperazine ring protected at one nitrogen with a tert-

butoxycarbonyl (Boc) group and functionalized at the other with a propanoic acid chain. This
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structure provides two distinct points for chemical modification: the carboxylic acid for amide

bond formation and the Boc-protected amine, which can be deprotected to reveal a secondary

amine for further coupling reactions.

Table 1: Core Physicochemical and Computed Properties

Property Value Source

IUPAC Name

3-[4-[(2-methylpropan-2-
yl)oxycarbonyl]piperazin-
1-yl]propanoic acid

PubChem[5]

CAS Number 242459-97-8 ECHA[5]

Molecular Formula C₁₂H₂₂N₂O₄ PubChem[5]

Molecular Weight 258.32 g/mol Sigma-Aldrich

Exact Mass 258.15795719 Da PubChem[5]

SMILES

CC(C)

(C)OC(=O)N1CCN(CC1)CCC(

=O)O

PubChem[5]

| InChIKey | WGQDOZLISKTFIH-UHFFFAOYSA-N | PubChem[5] |

Synthesis and Purification
The most common and efficient synthesis of the title compound is achieved through a Michael

addition reaction. This involves the conjugate addition of the secondary amine of 1-Boc-

piperazine to an acrylic acid derivative. The choice of acrylic acid itself is direct, though using

an ester like ethyl acrylate followed by saponification is also a viable, albeit longer, route. The

direct addition is preferred for its atom economy.

Synthetic Workflow
The overall process involves the reaction of commercially available starting materials, followed

by an aqueous workup to isolate the crude product, which is then purified, typically by

recrystallization, to yield the final high-purity compound.
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Caption: High-level workflow for synthesis and purification.
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Detailed Experimental Protocol: Synthesis
Reagents:

1-(tert-Butoxycarbonyl)piperazine (1.0 eq)

Acrylic acid (1.1 eq)

Ethanol or an appropriate solvent

Procedure:

To a stirred solution of 1-(tert-butoxycarbonyl)piperazine in ethanol, add acrylic acid

dropwise at room temperature.

Heat the reaction mixture to 40-50°C and stir for 12-24 hours. The progress can be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) to confirm the consumption of the starting piperazine.

Upon completion, cool the reaction mixture to room temperature.

Reduce the solvent volume under reduced pressure using a rotary evaporator.

Add water to the concentrated residue, which may cause the product to precipitate. If it

oils out, adjust the pH to ~5-6 with a dilute acid (e.g., 1N HCl) to facilitate solidification.

Collect the crude solid by vacuum filtration and wash with cold water.

Dry the solid under vacuum to yield the crude product.

Detailed Experimental Protocol: Purification
System: Recrystallization

Solvent System: Isopropanol/Water or Ethanol/Hexane

Procedure:

Dissolve the crude product in a minimum amount of hot isopropanol (or ethanol).
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If the solution is colored, it can be treated with a small amount of activated charcoal and

hot-filtered.

Slowly add water (or hexane) dropwise to the hot solution until persistent turbidity is

observed.

Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear

solution.

Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4°C)

for several hours to maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry

under high vacuum.

Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and

purity of the synthesized compound.
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Caption: Logic flow for comprehensive analytical characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Samples are

typically dissolved in deuterated solvents like DMSO-d₆, CDCl₃, or D₂O.

¹H NMR Spectroscopy: This technique provides information on the number of different types

of protons and their neighboring environments. The carboxylic acid proton often exchanges

with residual water in the solvent, leading to a very broad signal or its complete

disappearance, especially in D₂O.

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
Rationale

C(CH₃)₃ ~1.40 Singlet (s) 9H

Protons of the
tert-butyl
group on the
Boc protector.
[6]

-CH₂-COOH ~2.45 Triplet (t) 2H

Methylene group

adjacent to the

carboxylic acid,

split by the

neighboring CH₂.

-N-CH₂-CH₂- ~2.65 Triplet (t) 2H

Methylene group

adjacent to the

piperazine

nitrogen, split by

the neighboring

CH₂.

Boc-N-(CH₂)₂ ~3.35 Broad multiplet 4H

Piperazine

methylenes

adjacent to the

Boc-protected

nitrogen.

N-(CH₂)₂ ~2.50* Broad multiplet 4H

Piperazine

methylenes

adjacent to the

propanoic acid-

substituted

nitrogen. *Often

overlaps with

other signals.

| -COOH | ~12.10 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton of the carboxylic

acid.[7] |
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¹³C NMR Spectroscopy: Provides a count of unique carbon atoms and information about

their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Chemical Shift (δ, ppm) Assignment Rationale

-C(CH₃)₃ ~28.0
Carbons of the tert-butyl
group.

-CH₂-COOH ~31.5
Methylene carbon adjacent to

the carboxylic acid.

C(CH₃)₃ ~78.5
Quaternary carbon of the Boc

group.

Boc-N-(CH₂)₂ ~43.0
Piperazine carbons adjacent to

the Boc-protected nitrogen.

N-(CH₂)₂ ~52.0

Piperazine carbons adjacent to

the propanoic acid-substituted

nitrogen.

-N-CH₂-CH₂- ~54.0
Methylene carbon adjacent to

the piperazine nitrogen.

Boc C=O ~154.0
Carbonyl carbon of the Boc

protecting group.

| -COOH | ~173.0 | Carbonyl carbon of the carboxylic acid.[7] |

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is used to

confirm the elemental composition.

Expected Ionization: Electrospray Ionization (ESI) is ideal for this polar, non-volatile

molecule.
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Molecular Ion Peak:

Positive Mode (ESI+): [M+H]⁺ at m/z 259.1652

Negative Mode (ESI-): [M-H]⁻ at m/z 257.1507

Key Fragmentation Patterns:

Loss of the Boc group: A characteristic loss of 100 Da (-C₅H₈O₂) or 56 Da (-C₄H₈,

isobutylene) is a strong indicator of the Boc moiety.

Decarboxylation: Loss of 44 Da (-CO₂) from the parent ion or other fragments.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on

their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2500-3300 Broad, Strong O-H stretch
Carboxylic Acid O-
H[7][8]

2850-2980 Medium-Strong C-H stretch Alkyl C-H

~1715 Strong, Sharp C=O stretch
Carboxylic Acid

C=O[8]

~1690 Strong, Sharp C=O stretch Carbamate (Boc) C=O

| 1160-1250 | Strong | C-O stretch | Carbamate C-O |

The presence of two distinct carbonyl peaks and a very broad hydroxyl stretch are hallmark

features in the IR spectrum of this compound.
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Purity Assessment: High-Performance Liquid
Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.

Typical Protocol:

System: Reverse-Phase HPLC (RP-HPLC)

Column: C18, e.g., 4.6 x 150 mm, 5 µm

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water

Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile

Gradient: A time-dependent gradient from high aqueous content (e.g., 95% A) to high

organic content (e.g., 95% B).

Detection: UV detector at 210-220 nm.

Result: A pure sample should exhibit a single major peak. Purity is calculated as the area

of the main peak divided by the total area of all peaks.

Applications in Research and Development
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is a valuable bifunctional linker.[4]

Its primary application is in the synthesis of targeted therapeutics where precise spacing

between two molecular entities is required. The propanoic acid handle allows for facile coupling

to amine-containing molecules (e.g., ligands for target proteins), while the Boc-protected

piperazine can be deprotected under acidic conditions to reveal a nucleophilic amine, ready for

reaction with another moiety (e.g., an E3 ligase binder in a PROTAC).[4]

Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Hazard Statements:
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H302: Harmful if swallowed.[5]

H312: Harmful in contact with skin.[5]

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

H332: Harmful if inhaled.[5]

H335: May cause respiratory irritation.[5]

Work should be conducted in a well-ventilated fume hood.

Conclusion
The successful characterization of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
relies on a synergistic combination of analytical techniques. NMR spectroscopy provides the

definitive structural proof, mass spectrometry confirms the molecular weight and elemental

formula, and IR spectroscopy verifies the presence of key functional groups. Finally,

chromatographic methods like HPLC provide quantitative assurance of purity. Adherence to the

protocols and understanding the expected outcomes detailed in this guide will ensure the

quality and reliability of this important chemical building block for any research or drug

development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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